molecular formula C14H20BNO4 B2742351 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-5-ylboronic acid CAS No. 1953127-57-5

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-5-ylboronic acid

Cat. No.: B2742351
CAS No.: 1953127-57-5
M. Wt: 277.13
InChI Key: RYEDQRIJUDZLTG-UHFFFAOYSA-N
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Description

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-5-ylboronic acid is a compound that combines the structural features of boronic acids and tetrahydroisoquinolines The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis, while the boronic acid moiety is widely utilized in Suzuki-Miyaura coupling reactions

Mechanism of Action

Target of Action

The primary target of 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-5-ylboronic acid is amino acids . The compound is used as a protecting group in peptide synthesis . It is particularly advantageous in the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .

Mode of Action

The compound interacts with its targets through a process known as protection . In this process, the tert-butoxycarbonyl (Boc) group of the compound is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This protects the amines during peptide synthesis .

Biochemical Pathways

The compound affects the peptide synthesis pathway . It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N’-diethylene-N’'-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields .

Pharmacokinetics

It is known that the compound is miscible in acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . This suggests that the compound’s solubility properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the successful synthesis of dipeptides . The compound’s use as a protecting group allows for the controlled synthesis of peptides, preventing unwanted reactions and enhancing the yield of the desired product .

Action Environment

The action of this compound is influenced by the chemical environment . For instance, the compound’s solubility properties determine the types of solvents that can be used in peptide synthesis . Additionally, the compound’s reactivity is influenced by the presence of bases and other reagents .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-5-ylboronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-5-ylboronic acid has several applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

[2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinolin-5-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO4/c1-14(2,3)20-13(17)16-8-7-11-10(9-16)5-4-6-12(11)15(18)19/h4-6,18-19H,7-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEDQRIJUDZLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2CCN(CC2=CC=C1)C(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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